4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole moiety and an N-linked thiophen-2-yl carboxamide group. The 1,2,4-oxadiazole ring is a metabolically stable heterocycle known to enhance binding affinity and pharmacokinetic properties in medicinal chemistry . The thiophene group introduces sulfur-based electronic effects, which may influence receptor interactions and solubility.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-14-12(19-16-9)10-4-6-17(7-5-10)13(18)15-11-3-2-8-20-11/h2-3,8,10H,4-7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRDKYVNOQMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic derivative featuring a 1,2,4-oxadiazole moiety and a thiophene ring, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure is characterized by:
- 1,2,4-Oxadiazole Ring : Contributes to various biological activities such as anticancer and antimicrobial effects.
- Thiophene Group : Enhances lipophilicity and potential interactions with biological targets.
- Piperidine Backbone : Provides stability and facilitates interaction with biological systems.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety are recognized for their antimicrobial properties. The compound of interest has been studied for its efficacy against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
- For instance, derivatives with similar structural features have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Research indicates that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties through various mechanisms:
- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase, HDAC) .
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cell lines such as MCF-7 and MDA-MB-231 .
Case Studies:
- Cytotoxicity Tests : The compound demonstrated cytotoxic effects with IC50 values in the micromolar range against multiple cancer cell lines (e.g., MCF-7) .
- Molecular Docking Studies : Indicated strong binding affinity to cancer-related proteins, suggesting potential as a therapeutic agent .
Other Pharmacological Activities
The compound may also exhibit anti-inflammatory and antioxidant properties based on the characteristics of similar oxadiazole derivatives . Further studies are needed to elucidate these activities.
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol} | Contains thiophene and oxadiazole | Antimicrobial |
| 5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol} | Thiadiazole instead of oxadiazole | Anticancer |
| 4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol} | Different heterocyclic ring | Antimicrobial |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted by Aziz-ur-Rehman et al. synthesized derivatives containing the oxadiazole moiety and evaluated their efficacy against various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, suggesting strong anticancer properties when compared to standard chemotherapeutic agents like doxorubicin .
Case Study: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 6h | SNB-19 | 20.12 ± 6.20 | |
| 6j | OVCAR-8 | 10.84 ± 4.20 | |
| 6e | NCI-H460 | 24.57 ± 1.62 |
The study concluded that compounds derived from oxadiazoles could serve as promising candidates for further development in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A recent study focused on its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, indicating potential applications in treating bacterial infections.
Case Study: Antimicrobial Activity Evaluation
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
These findings suggest that the compound may be useful in developing new antimicrobial agents.
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, the compound's unique structure allows for exploration in other therapeutic areas such as anti-inflammatory and analgesic applications. Preliminary studies suggest that derivatives of this compound could modulate inflammatory pathways, although more research is necessary to validate these effects.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Significant cytotoxicity | 2023 |
| Antimicrobial | Staphylococcus aureus | Inhibitory effect | 2024 |
| Antimicrobial | Escherichia coli | Inhibitory effect | 2024 |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha and IL-6 levels | 2025 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Query Compound :
- Core : Piperidine.
- Substituents :
- 4-position: 3-Methyl-1,2,4-oxadiazole.
- Carboxamide: Thiophen-2-yl.
Analog 1 : 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)
- Core : Piperidine.
- Substituents :
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole.
- Carboxamide: 2-Methylphenyl.
- Key Differences : Fluorophenyl on oxadiazole vs. methyl in the query compound; aromatic carboxamide (methylphenyl vs. thiophene).
Analog 2 : N-(4-Methoxyphenyl)-4-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methoxy]Piperidine-1-Carboxamide
- Core : Piperidine.
- Substituents :
- 3-Methyl-1,2,4-oxadiazole linked via methoxy.
- Carboxamide: 4-Methoxyphenyl.
- Key Differences : Oxadiazole connected via methoxy spacer; methoxyphenyl carboxamide vs. thiophene.
Analog 3 : Compounds 72 and 73 (Benzoimidazol-2-Amine Derivatives)
- Core : Piperidine linked to phenethyl-1,2,4-oxadiazole.
- Substituents :
- 3-Methyl-1,2,4-oxadiazole.
- Carboxamide replaced with benzoimidazol-2-amine.
- Key Differences : Extended phenethyl spacer; heterocyclic amine instead of carboxamide.
Pharmacological and Binding Properties
- SAR Insights: Oxadiazole Substitution: Methyl (query) vs. fluorophenyl (C22). Carboxamide Group: Thiophene (query) vs. methylphenyl (C22) or methoxyphenyl (Analog 2). Thiophene’s sulfur atom may engage in hydrogen bonding or π-stacking distinct from phenyl groups. Spacer Groups: Methoxy (Analog 2) vs. direct linkage (query) affects conformational flexibility and target engagement.
Therapeutic Potential and Limitations
- Query Compound : Thiophene’s electronic profile could make it suitable for targets requiring polar interactions (e.g., enzymes with sulfur-accepting active sites).
- C22 : Superior antitubercular activity due to fluorophenyl’s hydrophobicity .
- Limitations : Lack of direct in vivo data for the query compound; thiophene derivatives sometimes exhibit toxicity risks requiring further study.
Preparation Methods
Classical Amidoxime-Acyl Chloride Cyclization
The 3-methyl-1,2,4-oxadiazole moiety is typically synthesized via cyclization of acetamidoxime (derived from hydroxylamine and acetonitrile) with acyl chlorides or activated carboxylic acids. For example:
- Acetamidoxime Preparation :
$$ \text{CH}3\text{CN} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOH}} \text{CH}3\text{C}(=\text{NOH})\text{NH}2 $$
Reaction conditions: Ethanol/water (5:1), reflux (4 h), 75–90% yield. - Cyclization with Acyl Chlorides :
$$ \text{CH}3\text{C}(=\text{NOH})\text{NH}2 + \text{RCOCl} \xrightarrow{\text{Toluene, 110–120°C}} \text{3-methyl-1,2,4-oxadiazole} $$
Activators like T3P (propylphosphonic anhydride) improve yields to 87–97% under mild conditions (80°C, 0.5–6 h).
Table 1 : Oxadiazole Synthesis Optimization
Piperidine Functionalization
Oxadiazole-Piperidine Coupling
The oxadiazole ring is introduced to the piperidine core via nucleophilic substitution or palladium-catalyzed coupling:
- Nucleophilic Aromatic Substitution :
4-Chloropiperidine reacts with oxadiazole-5-thiolate under basic conditions (K$$2$$CO$$3$$, MeCN).
$$ \text{C}5\text{H}9\text{NCl} + \text{Oxadiazole-SH} \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}9\text{N-Oxadiazole} $$
Yields: 45–63%. - Buchwald-Hartwig Amination :
Piperidine derivatives undergo C–N coupling with bromo-oxadiazoles using Pd catalysts.
$$ \text{Piperidine} + \text{5-Bromo-oxadiazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-Oxadiazolyl-piperidine} $$
Yields: 50–75%.
Carboxamide Formation
Thiophen-2-yl Carboxamide Coupling
The final step involves reacting 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine with thiophen-2-yl isocyanate or via active ester intermediates:
- Isocyanate Route :
$$ \text{Piperidine-NH}2 + \text{Thiophen-2-yl-NCO} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Carboxamide} $$
Yields: 60–78%. - Mixed Carbonate Activation :
Piperidine is treated with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate, followed by reaction with thiophen-2-ylamine:
$$ \text{Piperidine} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow{\text{Thiophen-2-ylamine}} \text{Carboxamide} $$
Yields: 65–82%.
Table 2 : Carboxamide Coupling Agents
| Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 70–85 |
| T3P | THF | 80°C | 87–97 |
| CDI | CH$$2$$Cl$$2$$ | 0–25°C | 65–82 |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize cost efficiency and scalability:
- Oxadiazole Cyclization : Continuous flow reactors reduce reaction time from 6 h (batch) to 15 min, achieving 90% yield.
- Carboxamide Coupling : Microreactors with immobilized T3P minimize reagent waste, yielding 95% purity.
Table 3 : Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 h | 15 min |
| Solvent Consumption | 10 L/kg product | 2 L/kg product |
| E-Factor | 32 | 8 |
Analytical Characterization
Purity and Structural Confirmation
- HPLC : Purity >99% (C18 column, MeCN/H$$_2$$O gradient).
- NMR : Key signals include δ 4.74 ppm (–CH$$_2$$–), δ 7.21–7.46 ppm (thiophene protons).
- Mass Spectrometry : [M+H]$$^+$$ m/z 292.36 (calculated 292.36).
Challenges and Mitigation
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is suppressed using bulky acyl chlorides (e.g., pivaloyl chloride) or low-temperature cyclization.
Piperidine Ring Stability
Piperidine N-alkylation side reactions are minimized via protective group strategies (Boc, Fmoc) during functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
